molecular formula C8H13Br B2578490 2-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 55932-58-6

2-(Bromomethyl)bicyclo[2.2.1]heptane

Cat. No.: B2578490
CAS No.: 55932-58-6
M. Wt: 189.096
InChI Key: CKZCOAFUOGZKIA-UHFFFAOYSA-N
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Description

Molecular Topology and Bicyclic Framework Analysis

This compound is a bridged bicyclic compound with a rigid norbornane-derived framework. Its molecular formula is C₈H₁₃Br , featuring an eight-membered bicyclic system with a bromomethyl substituent at the C2 position. The core structure consists of two fused cyclopentane rings bridged by a methylene group, forming a bicyclo[2.2.1]heptane scaffold (Figure 1).

The bicyclic system includes:

  • Bridgehead carbons : C1 and C2, which are connected to three other carbons, defining the norbornane topology.
  • Bromomethyl group : A -CH₂Br substituent attached to C2, introducing a reactive site for further chemical transformations.
Structural Feature Description Source
Molecular Formula C₈H₁₃Br
SMILES C1CC2CC1CC2CBr
Bicyclic Framework Bicyclo[2.2.1]heptane with C2 substitution

This rigid bicyclic system imposes significant steric constraints, limiting rotational freedom and enforcing a fixed conformation.

Stereochemical Configuration at Bridgehead Positions

The stereochemical configuration of this compound is determined by the norbornane skeleton’s inherent rigidity. The bridgehead carbons (C1 and C2) adopt a fixed endo configuration due to the steric demands of the bicyclic system.

Key stereochemical features include:

  • C1 and C2 bridgehead geometry : The substituents on these carbons are positioned syn to the longest bridge (C1-C6), consistent with the endo rule in norbornane derivatives.
  • Bromomethyl orientation : The -CH₂Br group at C2 is constrained in a specific spatial arrangement, reducing conformational flexibility.

Properties

IUPAC Name

2-(bromomethyl)bicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZCOAFUOGZKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55932-58-6
Record name 2-(bromomethyl)bicyclo[2.2.1]heptane
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Bromomethyl)bicyclo[2.2.1]heptane can be synthesized through several methods. One common approach involves the bromination of norbornane derivatives. For instance, the bromination of 2-methylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) in the presence of light or a radical initiator can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(Bromomethyl)bicyclo[2.2.1]heptane is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for constructing more intricate structures, including pharmaceuticals and agrochemicals. The bromomethyl group acts as an excellent leaving group, facilitating various synthetic pathways.

Synthetic Routes
Several methods exist for synthesizing this compound:

  • Bromination of Norbornane Derivatives : A common method involves the bromination of 2-methylbicyclo[2.2.1]heptane using N-bromosuccinimide (NBS) under light or radical initiators.
  • Industrial Production : Large-scale production typically employs controlled bromination reactions to ensure high yield and purity, often utilizing continuous flow reactors to optimize efficiency.

Biological Applications

Alkylating Agent
The biological activity of this compound is largely attributed to its function as an alkylating agent. It can form covalent bonds with nucleophilic sites on biomolecules such as DNA and proteins, influencing various biological processes. This property has made it a subject of interest in medicinal chemistry for drug development.

Case Studies in Medicinal Chemistry

  • Genotoxicity Studies : Research indicates that alkylating agents can induce DNA damage, leading to mutations and potential carcinogenesis. Studies have shown that derivatives of this compound can modify DNA bases, providing insights into their mechanisms of action.
  • Drug Development : The compound has been explored for its potential in developing new therapeutic agents targeting specific biomolecular pathways.

Industrial Applications

Production of Specialty Chemicals
In addition to its role in organic synthesis and medicinal chemistry, this compound is also utilized in the production of specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations and products across different industries.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisIntermediate for complex organic molecules; used in pharmaceuticals and agrochemicals
Biological ResearchAlkylating agent; modifies biomolecules affecting biological processes
Drug DevelopmentPotential therapeutic applications; targets genotoxicity pathways
Industrial ProductionUsed in manufacturing specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)bicyclo[2.2.1]heptane primarily involves its reactivity as an alkylating agent. The bromomethyl group can undergo nucleophilic substitution reactions, allowing it to modify other molecules by forming covalent bonds. This reactivity is exploited in various chemical syntheses and modifications of biomolecules .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares substituents, molecular weights, and key characteristics of 2-(Bromomethyl)bicyclo[2.2.1]heptane with analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
This compound C₈H₁₃Br 189.096 Bromomethyl Alkylating agent; intermediate in drug synthesis
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane C₁₁H₁₇Br 229.16 Bromomethyl + cyclopropyl Enhanced ring strain; potential for strained intermediates
2-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptane C₁₀H₁₇Br 217.15 Bromo + trimethyl Increased lipophilicity; steric hindrance
2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane C₉H₁₂F₂ 158.19 Difluorovinyl Electrophilic reactivity; fluorinated building block
2-Chlorobicyclo[2.2.1]heptane C₈H₁₃Cl 144.64 Chloro Lower leaving-group ability vs. bromine

Biological Activity

2-(Bromomethyl)bicyclo[2.2.1]heptane is an organic compound notable for its unique bicyclic structure and its role as an alkylating agent. The compound's molecular formula is C8H13Br\text{C}_8\text{H}_{13}\text{Br}, and it is characterized by the presence of a bromomethyl group attached to a bicyclo[2.2.1]heptane framework. This structural configuration contributes to its significant biological activities, particularly in medicinal chemistry and synthetic applications.

The biological activity of this compound primarily derives from its ability to act as an alkylating agent, which allows it to form covalent bonds with nucleophilic sites on biomolecules, such as DNA and proteins. This reactivity can lead to modifications that influence various biological processes, including genotoxicity and oxidative stress responses.

1. Genotoxic Effects

Research indicates that this compound exhibits genotoxic properties, as demonstrated in studies using Escherichia coli biosensors. These studies revealed that the compound induces DNA damage, leading to a SOS response in bacterial cells. Specifically, the compound generates reactive oxygen species (ROS), contributing to its toxicity profile .

2. Oxidative Stress

The oxidative effects of this compound are significant, with studies showing that it causes the formation of superoxide anion radicals, which are implicated in cellular damage . The induction of oxidative stress pathways has been confirmed through biosensor assays, indicating a robust response from the E. coli strains used in testing.

3. Cytotoxicity

The cytotoxic effects of this compound have been quantified in various experiments, showing a dose-dependent relationship where higher concentrations lead to increased cell death and reduced luminescence in biosensor assays . For instance, at concentrations around 100 g/l, a statistically significant decrease in luminescence was observed, indicating cytotoxic effects .

Study on Bacterial Cells

A comprehensive study utilized E. coli lux-biosensors to assess the genotoxic and oxidative effects of this compound:

  • Methodology : The study measured luminescence changes in response to varying concentrations of the compound.
  • Findings : The results indicated that while no significant alkylating effect was observed at lower concentrations, higher concentrations induced a strong SOS response due to oxidative stress .
  • : The compound's ability to generate ROS was identified as a primary mechanism contributing to its biological activity.

Summary of Biological Activity

Biological Activity Mechanism Effect
GenotoxicityAlkylation of DNAInduces SOS response in bacteria
Oxidative StressGeneration of reactive oxygen species (ROS)Cellular damage and stress response
CytotoxicityDose-dependent cell deathDecreased luminescence in biosensors

Q & A

Basic: What synthetic methodologies are commonly employed for introducing the bromomethyl group to bicyclo[2.2.1]heptane frameworks?

The bromomethyl group is typically introduced via radical bromination or electrophilic substitution at the methylene position of bicyclo[2.2.1]heptane derivatives. For example, in structurally related systems (e.g., 7,7-dimethyl-2-methylenenorbornane), bromination at the methylene group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or light has been reported . Stereochemical outcomes (endo/exo selectivity) must be monitored using NMR or X-ray crystallography , as the rigid bicyclic framework can influence reactivity .

Basic: How can researchers confirm the stereochemical configuration of 2-(bromomethyl)bicyclo[2.2.1]heptane derivatives?

Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing endo and exo configurations. For instance, in analogs like 2-chloro-1,7,7-trimethylbicyclo[2.2.1]heptane, NOE correlations between the bromomethyl proton and adjacent bridgehead hydrogens resolve spatial proximity . Computational methods (e.g., DFT-based geometry optimization) can further validate experimental data by predicting chemical shift differences .

Advanced: What computational approaches are used to predict the stability and reactivity of bromomethyl-substituted bicyclo[2.2.1]heptane derivatives?

Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) and transition states for bromine elimination or substitution. For example, studies on bicyclo[2.2.1]heptane nitramines highlight the stability of the bicyclic scaffold under thermal stress, with C–Br bond BDEs calculated to exceed 250 kJ/mol . Molecular dynamics simulations can model steric effects in asymmetric synthesis, such as ligand interactions in catalytic systems .

Advanced: How do researchers resolve contradictions in thermodynamic data (e.g., ΔHf) for bicyclo[2.2.1]heptane derivatives?

Discrepancies in reported ΔHf values (e.g., for 2,2-dimethyl-3-methylenebicyclo[2.2.1]heptane) arise from differences in experimental methods (combustion calorimetry vs. computational estimates). Researchers should cross-reference NIST thermochemical databases with ab initio calculations (e.g., G4 theory) and validate using gas-phase IR spectroscopy to detect conformational isomers . Contradictions may indicate undetected stereoisomers or impurities in earlier studies .

Basic: What analytical techniques are essential for characterizing this compound in complex mixtures?

  • GC-MS : Identifies volatile derivatives (e.g., bornyl chloride) via fragmentation patterns .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formulas (e.g., C₉H₁₂Br₂F₂ for fluorinated analogs) .
  • IR spectroscopy : Detects functional groups (C–Br stretch at ~550 cm⁻¹) and validates computational vibrational spectra .

Advanced: What strategies mitigate steric hindrance during functionalization of the bromomethyl group in bicyclo[2.2.1]heptane systems?

Steric effects in the bicyclic framework can impede nucleophilic substitution. Strategies include:

  • Microwave-assisted synthesis to enhance reaction kinetics .
  • Bulky base selection (e.g., DBU) to deprotonate intermediates without side reactions .
  • Transition-metal catalysis (e.g., Pd-mediated cross-coupling) to bypass steric barriers, as demonstrated in norbornene-based Suzuki reactions .

Basic: How does the bicyclo[2.2.1]heptane scaffold influence the physicochemical properties of bromomethyl derivatives?

The rigid, hydrophobic core increases thermal stability (e.g., boiling points >430 K for 2,2-dimethyl derivatives ) and reduces solubility in polar solvents. LogP calculations predict enhanced lipophilicity, making these compounds suitable for drug delivery systems targeting lipid membranes .

Advanced: What mechanistic insights explain the regioselectivity of bromine addition to bicyclo[2.2.1]heptane frameworks?

Regioselectivity is governed by bridgehead strain and hyperconjugation. For example, bromination at the methylene position (vs. bridgehead) is favored due to lower torsional strain, as shown in 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane . Electron localization function (ELF) analysis can map electron density to predict reactive sites .

Basic: What safety protocols are recommended for handling bromomethyl-substituted bicyclo[2.2.1]heptane compounds?

  • Use glove boxes for air-sensitive reactions (bromides can hydrolyze to HBr).
  • PPE : Nitrile gloves, goggles, and fume hoods to prevent exposure to corrosive vapors .
  • Waste disposal : Neutralize residual HBr with aqueous NaHCO₃ before disposal .

Advanced: How can this compound be leveraged in asymmetric catalysis or chiral auxiliary design?

The bicyclic scaffold’s inherent chirality enables its use as a chiral building block . For example, bornane sulfonamide derivatives serve as auxiliaries in enantioselective Diels-Alder reactions . Hammett substituent constants (σ) guide the design of electron-withdrawing groups (e.g., Br) to modulate reaction rates and selectivity .

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